t-Boc-N-Amido-PEG10-propargyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG10-propargyl typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is functionalized with a propargyl group.
Amidation: The PEGylated propargyl compound is reacted with an amine to form an amide bond.
Boc Protection: The amine group is protected with a Boc group to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry to facilitate the formation of triazole linkages.
Mild Acids: Used for deprotecting the Boc group.
Major Products Formed:
Scientific Research Applications
Chemistry:
Click Chemistry: Widely used in the synthesis of complex molecules and polymers.
PEGylation: Enhances the solubility and stability of compounds.
Biology:
Bioconjugation: Used to link biomolecules for various biological studies.
Drug Delivery: Enhances the delivery and efficacy of therapeutic agents.
Medicine:
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Therapeutics: Enhances the pharmacokinetics and bioavailability of drugs.
Industry:
Mechanism of Action
Mechanism:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine.
Molecular Targets and Pathways:
Comparison with Similar Compounds
t-Boc-N-Amido-PEG4-Amide-Tri-(propargyl-PEG10-ethoxymethyl)-methane: A branched crosslinker with three terminal propargyl groups and a Boc-protected amide group.
t-Boc-N-amido-PEG11-amine: A PEG linker with an amino group and Boc-protected amino group.
Uniqueness:
Properties
Molecular Formula |
C28H53NO12 |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H53NO12/c1-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-29-27(30)41-28(2,3)4/h1H,6-26H2,2-4H3,(H,29,30) |
InChI Key |
IDHZNCWRNAXWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
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